molecular formula C19H15BrN2O3S B11675229 (2E)-2-(3-bromo-4-ethoxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-(3-bromo-4-ethoxy-5-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11675229
M. Wt: 431.3 g/mol
InChI Key: CETZMSXWAPOKJA-MHWRWJLKSA-N
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Description

2-[(E)-1-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that belongs to the class of thiazolobenzimidazoles. This compound is characterized by the presence of a thiazole ring fused to a benzimidazole ring, with a brominated, ethoxylated, and methoxylated phenyl group attached to the methylene bridge. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 2-[(E)-1-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Bromo-4-ethoxy-5-methoxybenzaldehyde: This intermediate can be synthesized by bromination of 4-ethoxy-5-methoxybenzaldehyde.

    Formation of the Thiazole Ring: The thiazole ring can be formed by reacting 2-aminothiophenol with α-haloketones.

    Condensation Reaction: The final step involves the condensation of 3-bromo-4-ethoxy-5-methoxybenzaldehyde with the thiazole derivative under basic conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-[(E)-1-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium or copper.

Scientific Research Applications

2-[(E)-1-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(E)-1-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

2-[(E)-1-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE can be compared with other similar compounds, such as:

    Thiazolobenzimidazoles: These compounds share the same core structure but differ in the substituents attached to the rings.

    Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives have similar biological activities but lack the thiazole ring.

    Phenylmethylenes: These compounds have a similar methylene bridge but differ in the attached aromatic groups.

The uniqueness of 2-[(E)-1-(3-BROMO-4-ETHOXY-5-METHOXYPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H15BrN2O3S

Molecular Weight

431.3 g/mol

IUPAC Name

(2E)-2-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C19H15BrN2O3S/c1-3-25-17-12(20)8-11(9-15(17)24-2)10-16-18(23)22-14-7-5-4-6-13(14)21-19(22)26-16/h4-10H,3H2,1-2H3/b16-10+

InChI Key

CETZMSXWAPOKJA-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1Br)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC

Origin of Product

United States

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